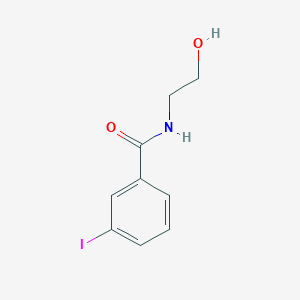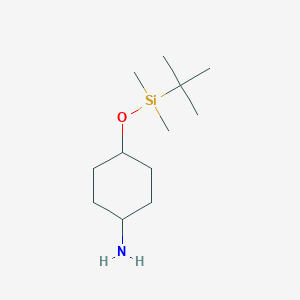![molecular formula C14H16BNO4S B3150559 [4-[[(2-苯乙基)氨基]磺酰基]苯基]硼酸 CAS No. 690662-88-5](/img/structure/B3150559.png)
[4-[[(2-苯乙基)氨基]磺酰基]苯基]硼酸
描述
Synthesis Analysis
While specific synthesis methods for “[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid” are not available, there are general methods for the synthesis of boronic acids and their derivatives. For instance, one approach involves the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .科学研究应用
硼酸衍生物作为合成中间体和传感剂
硼酸,包括与所讨论化合物类似的衍生物,因其在医学、农业、工业化学等各个领域的用途以及作为有机合成中的合成中间体而备受关注。它们的应用扩展到传感、蛋白质操作、治疗、生物标记和分离过程。将氨基膦酸等官能团引入硼酸骨架为应用开辟了新的机会,因为它们具有多功能能力 (张等,2017)。
催化和有机合成
硼酸因其在催化和有机合成中作为试剂的作用而得到广泛认可,包括铃木交叉偶联反应、不对称合成等。它们的催化能力可以在温和条件下活化羟基,促进直接转化为有用的产品。这种性质对于各种有机反应中的亲电和亲核活化模式特别有价值,导致酰胺、环加成和共轭加成的形成 (霍尔,2019)。
抗病毒治疗剂
苯硼酸改性纳米粒子 (NPs) 的一个引人入胜的应用是在开发潜在的抗病毒治疗剂。这些 NP 已被设计用于生物和生物医学应用,展示了新的病毒进入活性,这可能为针对丙型肝炎病毒 (HCV) 等病毒的新治疗策略铺平道路 (卡纳尔等,2013)。
硼酸类似物在抑制剂开发中的应用
硼酸类似物氨基酸的设计和合成已显示出作为丝氨酸蛋白酶抑制剂的前景,丝氨酸蛋白酶在生物系统中起着至关重要的作用。这种方法导致了新型α-氨基硼酸的开发,进一步突出了硼酸衍生物在药物化学中的治疗潜力 (贾甘纳坦等,2001)。
作用机制
Target of Action
Boronic acids, including this compound, are often used in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. In transmetalation, the boronic acid compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving boronic acids. This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the creation of a wide variety of organic compounds, which can be used in various applications, from pharmaceuticals to materials science .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their bioavailability .
Result of Action
The result of the action of (4-(N-Phenethylsulfamoyl)phenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds. This enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of (4-(N-Phenethylsulfamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The stability of the boronic acid compound can also be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, it can interact with glycoproteins and other carbohydrate-containing molecules, making it useful in studying carbohydrate-protein interactions .
Cellular Effects
The effects of [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to altered cell signaling and gene expression patterns . Furthermore, its interaction with glycoproteins can affect cellular metabolism by modifying the function of glycosylated enzymes and receptors .
Molecular Mechanism
At the molecular level, [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming covalent bonds with key residues. This inhibition can lead to changes in cellular processes and gene expression . Additionally, the compound can interact with cell surface receptors and transporters, altering their function and affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and cellular metabolism being observed even after the compound has been removed . This stability makes it a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and alter cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid is involved in several metabolic pathways. It interacts with enzymes such as kinases and glycosyltransferases, affecting metabolic flux and metabolite levels . The compound can also influence the metabolism of carbohydrates by interacting with glycoproteins and modifying their function . These interactions make it a valuable tool for studying metabolic pathways and their regulation.
Transport and Distribution
Within cells and tissues, [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in certain cellular compartments . This localization can affect its activity and function, making it important to understand its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall function within the cell.
属性
IUPAC Name |
[4-(2-phenylethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO4S/c17-15(18)13-6-8-14(9-7-13)21(19,20)16-11-10-12-4-2-1-3-5-12/h1-9,16-18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFNGKMSRZZEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B3150476.png)
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3150481.png)
![N-{2-[Hydroxy(phenyl)methyl]-3-methoxyphenyl}-2,2-dimethylpropanamide](/img/structure/B3150485.png)
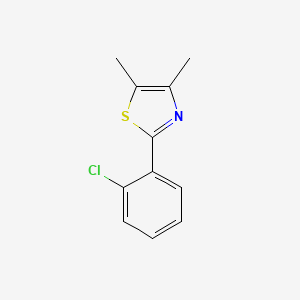

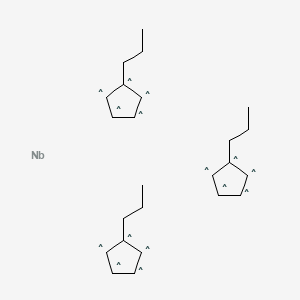

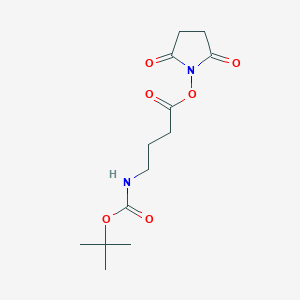
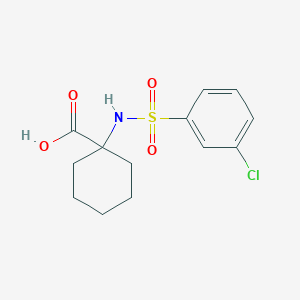
acetate](/img/structure/B3150543.png)

![[4-[(3-Fluorophenyl)methoxy]phenyl]methanol](/img/structure/B3150565.png)
